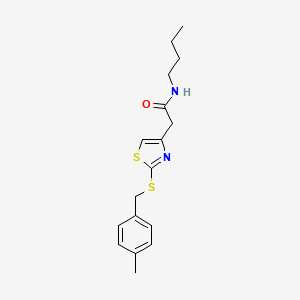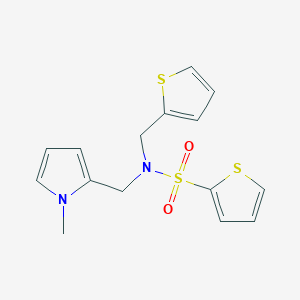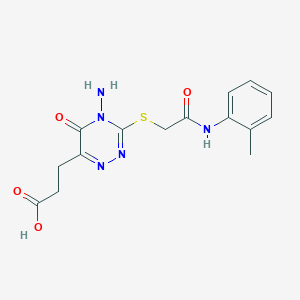
N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
Thiazoles can be synthesized through various methods. One of the most frequently used methods is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazoles can vary greatly depending on the substituents on the thiazole ring. These substituents can affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide serves as a foundational structure for synthesizing compounds with potential antitumor activities. For instance, derivatives bearing different heterocyclic ring systems have been synthesized to evaluate their antitumor activity in vitro against human tumor cell lines. This includes testing against neoplastic diseases to identify compounds with considerable anticancer activity (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Biological Activities and Urease Inhibition
Another application involves the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for various biological activities, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition. These compounds displayed significant activity for urease inhibition, surpassing the standard used in assays, demonstrating their potential in managing conditions associated with urease activity (Y. Gull et al., 2016).
Antioxidant Activity Evaluation
The antioxidant properties of benzothiazole derivatives, including those similar in structure to this compound, have been assessed. This evaluation aims to explore their ability to scavenge free radicals, which is crucial in developing therapeutic agents that can mitigate oxidative stress and related pathologies (Laura C. Cabrera-Pérez et al., 2016).
Antimicrobial Activity
Derivatives of this compound have been synthesized to explore their antimicrobial efficacy. These studies aim to identify novel compounds that can act against a range of bacterial and fungal pathogens, addressing the increasing concern of antimicrobial resistance (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Mécanisme D'action
Target of Action
The compound N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a derivative of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This compound has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a broad spectrum of biochemical pathways due to their multi-targeted nature .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
The compound has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects This can include factors such as pH, temperature, and the presence of other moleculesThe solubility of thiazole derivatives in various solvents may influence their action in different environments.
Orientations Futures
Thiazoles have emerged as a promising scaffold in medicinal chemistry and drug discovery research. Researchers are continuously working on the design and structure–activity relationship of bioactive molecules . They are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities .
Propriétés
IUPAC Name |
N-butyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-3-4-9-18-16(20)10-15-12-22-17(19-15)21-11-14-7-5-13(2)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBVDMHVMRTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943026.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2943031.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2943037.png)
![[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol](/img/structure/B2943038.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2943040.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)